molecular formula C16H25N3 B1273974 1-Benzyl-4-piperidin-4-yl-piperazine CAS No. 686298-00-0

1-Benzyl-4-piperidin-4-yl-piperazine

Cat. No.: B1273974
CAS No.: 686298-00-0
M. Wt: 259.39 g/mol
InChI Key: VJPZYEOANUCDTC-UHFFFAOYSA-N
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Description

1-Benzyl-4-piperidin-4-yl-piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-piperidin-4-yl-piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-piperidone under reductive amination conditions. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-piperidin-4-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-Benzyl-4-piperidin-4-yl-piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-piperidin-4-yl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-piperidin-4-yl-piperazine is unique due to its dual ring structure, which imparts distinct physicochemical properties and biological activities. This dual ring system allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-benzyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPZYEOANUCDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394943
Record name 1-Benzyl-4-piperidin-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-00-0
Record name 1-Benzyl-4-piperidin-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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